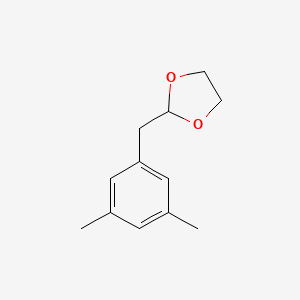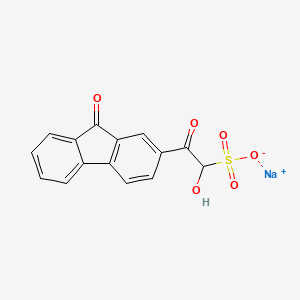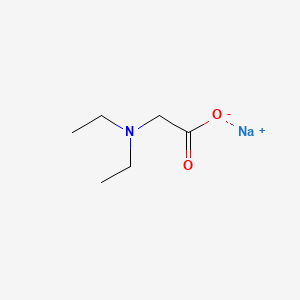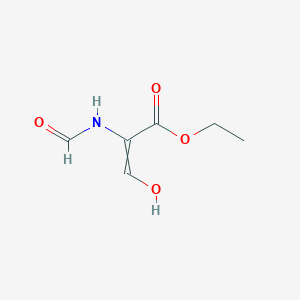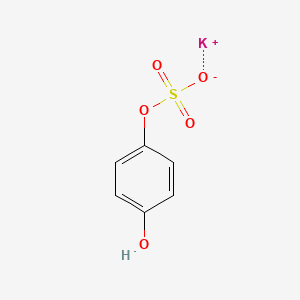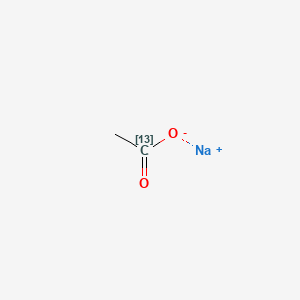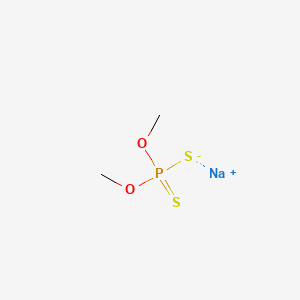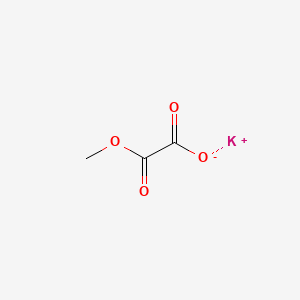![molecular formula C7H5FN2 B1343682 5-Fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 887570-96-9](/img/structure/B1343682.png)
5-Fluoro-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 136.13 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine is1S/C7H5FN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H . This indicates that the molecule consists of a pyrrolopyridine core with a fluorine atom attached at the 5-position. Physical And Chemical Properties Analysis
5-Fluoro-1H-pyrrolo[3,2-b]pyridine is a solid substance with a molecular weight of 136.13 . It has a density of 1.4±0.1 g/cm3, a boiling point of 277.6±20.0 °C at 760 mmHg, and a flash point of 121.7±21.8 °C .Scientific Research Applications
Diabetes Management
Pyrrolopyridine derivatives have been studied for their potential to reduce blood glucose levels, which could be beneficial in the treatment of diabetes and related conditions such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .
Cardiovascular Diseases
Compounds like 5-Fluoro-1H-pyrrolo[3,2-b]pyridine may find application in preventing and treating cardiovascular diseases due to their ability to influence blood glucose levels .
Synthesis of Pharmacological Agents
The compound serves as a key intermediate in the synthesis of pharmacological agents like vericiguat, which is used for treating conditions such as heart failure .
Cancer Therapy
Pyrrolopyridine derivatives are being explored as potential inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various types of cancer .
Drug Design and Development
The structural motif of 1H-pyrrolo[2,3-b]pyridine is utilized in structure-based drug design strategies to develop novel inhibitors for various targets .
Chemical Synthesis
These compounds are involved in complex chemical synthesis processes, including one-pot synthesis and oxidative ring-opening processes that are foundational in creating new chemical entities .
Biological Evaluation
There is ongoing research into the biological evaluation of pyrrolopyridine derivatives to determine their efficacy and safety as FGFR inhibitors .
Mechanism of Action
While the specific mechanism of action for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine is not known, similar compounds have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, it’s possible that 5-Fluoro-1H-pyrrolo[3,2-b]pyridine may also interact with this pathway.
Safety and Hazards
The safety information for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
The potential of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine and similar compounds in cancer therapy is an exciting area of research . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use. Given their potent activities against FGFR1, 2, and 3 , these compounds represent promising leads for the development of new anti-cancer drugs.
properties
IUPAC Name |
5-fluoro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMNGOFEWIVDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646433 |
Source


|
| Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887570-96-9 |
Source


|
| Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

